molecular formula C5H8N2O4 B053797 2-Butenoicacid,3-amino-2-nitro-,methylester,(E)-(9CI) CAS No. 120697-14-5

2-Butenoicacid,3-amino-2-nitro-,methylester,(E)-(9CI)

Cat. No.: B053797
CAS No.: 120697-14-5
M. Wt: 160.13 g/mol
InChI Key: WFVLBKZYKQASMS-ONEGZZNKSA-N
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Description

Methyl 2-nitro-3-aminocrotonate is an organic compound with the molecular formula C5H8N2O4 It is a derivative of crotonic acid, characterized by the presence of nitro and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-nitro-3-aminocrotonate can be synthesized through the nitration of methyl 3-aminocrotonate. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of methyl 2-nitro-3-aminocrotonate involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Types of Reactions:

    Oxidation: Methyl 2-nitro-3-aminocrotonate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives such as nitro-ketones or nitro-aldehydes.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-nitro-3-aminocrotonate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-nitro-3-aminocrotonate involves its reactivity due to the presence of both nitro and amino groups. The nitro group can participate in electron-withdrawing interactions, while the amino group can act as a nucleophile. These properties make the compound versatile in various chemical reactions, allowing it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

    Methyl 3-aminocrotonate: Lacks the nitro group, making it less reactive in certain types of reactions.

    Methyl 2-nitrocrotonate: Lacks the amino group, limiting its nucleophilic reactivity.

    Methyl 2-amino-3-nitrobutanoate: Similar structure but with different positioning of functional groups, leading to different reactivity patterns.

Uniqueness: Methyl 2-nitro-3-aminocrotonate is unique due to the simultaneous presence of both nitro and amino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl (E)-3-amino-2-nitrobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4/c1-3(6)4(7(9)10)5(8)11-2/h6H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVLBKZYKQASMS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)OC)\[N+](=O)[O-])/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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